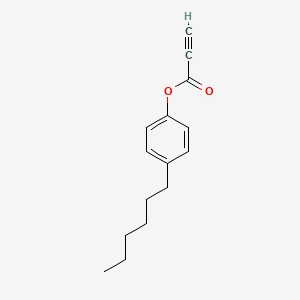

4-Hexylphenyl propiolate

描述

Overview of Propiolate Ester Chemistry in Contemporary Organic Synthesis

Propiolate esters, including aryl propiolates, are versatile reagents in organic synthesis. ontosight.ai The propiolate functional group, an ester of propiolic acid, contains a highly reactive carbon-carbon triple bond, making it susceptible to a wide range of chemical reactions. One of the most common transformations involving propiolate esters is their participation in cycloaddition reactions. For instance, they can act as dienophiles in Diels-Alder reactions to form substituted aromatic and polycyclic compounds. itn.ptlibretexts.orgacs.org Additionally, they readily undergo 1,3-dipolar cycloadditions with various 1,3-dipoles, such as azides and nitrile oxides, to generate five-membered heterocyclic rings like triazoles and isoxazoles. chemicalbook.comwikipedia.orgresearchgate.net

The reactivity of propiolate esters is not limited to cycloadditions. They are also employed in Michael additions, where nucleophiles add to the electron-deficient triple bond. Furthermore, they can be involved in metal-catalyzed reactions, such as hydrosilylation and C-H activation, to introduce new functional groups with high regio- and stereoselectivity. researchgate.netrsc.org The ester functionality itself can be hydrolyzed or transesterified, adding to the synthetic utility of these compounds. chemicalbook.com

Significance of Aryl-Substituted Propiolates in Material Science Contexts

In the realm of material science, aryl-substituted propiolates are of particular importance due to their rigid aryl core and reactive alkyne functionality. These structural motifs are precursors to a diverse array of functional materials. nih.gov The polymerization of aryl propiolates can lead to the formation of poly(aryl propiolate)s, which are conjugated polymers with interesting electronic and optical properties. researchgate.net These polymers are being explored for applications in organic electronics.

Furthermore, the introduction of specific substituents onto the aryl ring can impart liquid crystalline properties to the molecule. researchgate.netresearchgate.netalternator.science The rod-like shape of many aryl propiolate derivatives, especially those with flexible alkyl chains like the hexyl group in 4-hexylphenyl propiolate, promotes the formation of mesophases. cbpbu.ac.in These liquid crystalline materials have potential applications in display technologies and other electro-optical devices. mdpi.com The ability to tune the properties of the resulting materials by modifying the structure of the aryl propiolate precursor makes them a highly attractive class of compounds for materials design. scispace.com

Structure

3D Structure

属性

分子式 |

C15H18O2 |

|---|---|

分子量 |

230.30 g/mol |

IUPAC 名称 |

(4-hexylphenyl) prop-2-ynoate |

InChI |

InChI=1S/C15H18O2/c1-3-5-6-7-8-13-9-11-14(12-10-13)17-15(16)4-2/h2,9-12H,3,5-8H2,1H3 |

InChI 键 |

IAEVDNHEIHTNJR-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCC1=CC=C(C=C1)OC(=O)C#C |

产品来源 |

United States |

Reactivity and Transformations of 4 Hexylphenyl Propiolate

Cycloaddition Reactions

The electron-deficient alkyne in 4-Hexylphenyl propiolate makes it an excellent dipolarophile and dienophile in cycloaddition reactions. libretexts.org

In 1,3-dipolar cycloadditions , it can react with organic azides to form 1,2,3-triazoles. This reaction, often a "click" reaction, is highly efficient and regioselective, typically yielding the 1,4-disubstituted triazole isomer. wikipedia.orgmdpi.com

In Diels-Alder [4+2] cycloadditions , this compound can react with a variety of dienes. The reaction with a substituted diene would lead to the formation of a functionalized benzene (B151609) ring after a subsequent aromatization step. itn.ptacs.org Transition metal catalysts, such as those based on nickel or cobalt, can be employed to facilitate these cycloadditions under milder conditions. acs.orgwilliams.edu

Mechanistic Insights into Regioselective Cyclization (e.g., ipso- vs. ortho-Pathways)

Polymerization

This compound can undergo polymerization through its reactive alkyne functionality. The polymerization can be initiated by various catalysts, including organorhodium complexes. researchgate.net The resulting polymer, poly(this compound), would feature a conjugated backbone with pendant 4-hexylphenyl groups. The properties of this polymer, such as its solubility and electronic characteristics, would be influenced by the long alkyl chain on the phenyl ring.

Applications in Material Science

Precursor for Polymers

As mentioned, 4-Hexylphenyl propiolate serves as a monomer for the synthesis of conjugated polymers. researchgate.net The presence of the hexylphenyl side chains can enhance the solubility and processability of the resulting polymer, which is often a challenge for rigid-rod conjugated polymers. These polymers are of interest for their potential use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). scispace.com

Molecular Electrostatic Potential (MESP) and Electron Localization Function (ELF) Mapping

Liquid Crystals

The molecular structure of this compound, with its rigid aromatic core and flexible hexyl tail, is conducive to the formation of liquid crystalline phases. alternator.sciencecbpbu.ac.in The rod-like shape allows for the molecules to self-assemble into ordered, yet fluid, structures known as mesophases. cbpbu.ac.in By carefully controlling the temperature, it may be possible to observe transitions between different liquid crystal phases, such as nematic or smectic phases. mdpi.com The specific liquid crystalline behavior would need to be determined experimentally through techniques like polarized optical microscopy and differential scanning calorimetry. researchgate.net The potential for this compound and its derivatives to form liquid crystal phases makes them interesting candidates for applications in display technologies and other electro-optical devices. researchgate.netmdpi.com

Polymerization Studies of Propiolate Esters

Catalytic Stereoregular Polymerization of Alkyl Propiolates

The synthesis of poly(alkyl propiolate)s with controlled stereochemistry is crucial for obtaining polymers with desired properties. Rhodium complex catalysis has emerged as a highly effective method for achieving this control.

Rhodium Complex Catalysis in Poly(alkyl propiolate) Synthesis

Rhodium-based complexes, particularly [Rh(norbornadiene)Cl]2, have proven to be highly active catalysts for the polymerization of alkyl propiolates. tandfonline.com These polymerizations are often conducted in alcohol solvents and can achieve yields of approximately 80%. tandfonline.com The resulting polymers are typically pale yellow powders soluble in common organic solvents, with the exception of poly(methyl propiolate). tandfonline.com

Studies have shown that the catalytic activity is influenced by the ligands and solvents used. mdpi.com While Rhodium complexes are effective, they have been reported to have low reactivity for the polymerization of propiolic esters due to the electron-withdrawing nature of the ester group. mdpi.com However, the use of certain oxyethylene derivatives as side-chains in the propiolate monomer can lead to excellent yields and high molecular weights. mdpi.com

| Catalyst | Monomer | Solvent | Yield | Reference |

|---|---|---|---|---|

| [Rh(norbornadiene)Cl]2 | Alkyl Propiolates | Alcohol | ~80% | tandfonline.com |

| [Rh(norbornadiene)Cl]2 | Oxyethyl Propiolates | Methanol, N,N-dimethylformamide | High | mdpi.com |

Structural Characterization of Poly(propiolate) Stereoregularity (e.g., cis-transoidal structures)

A key feature of rhodium-catalyzed polymerization of alkyl propiolates is the formation of polymers with a highly stereoregular structure. Spectroscopic analysis, including IR, 13C-NMR, CP MAS 13C-NMR, and laser Raman spectroscopy, in conjunction with X-ray diffraction, has confirmed that the resulting poly(alkyl propiolate)s possess a cis-transoidal structure. tandfonline.com This specific arrangement of the polymer chain is a direct result of the stereoregular nature of the Rhodium complex catalyst. tandfonline.com

The cis-transoidal configuration is significant as it often leads to the formation of helical structures in the solid state and, in some cases, in solution. researchgate.net The stability of this cis-configuration is a critical factor, as cis-to-trans isomerization can be induced by external stimuli like heat, pressure, or irradiation, leading to a loss of the helical structure. mdpi.com

Factors Influencing Reactivity and Yield in Propiolate Ester Polymerization

Several factors play a crucial role in determining the success of propiolate ester polymerization, affecting both the rate of reaction and the final yield of the polymer.

The choice of catalyst is paramount. Acid catalysts, such as sulfuric and hydrochloric acid, are known to accelerate esterification reactions. numberanalytics.com In the context of polymerization, the concentration and type of catalyst can significantly impact the outcome.

Temperature is another critical parameter. While higher temperatures generally increase the reaction rate, they can also lead to undesirable side reactions. numberanalytics.com

The reactant ratio , specifically the ratio of carboxylic acid to alcohol in the initial ester synthesis, can influence the yield and selectivity of the ester monomer, which in turn affects the polymerization. numberanalytics.com

The solvent used in the polymerization process can affect both the reaction rate and the polymer yield. numberanalytics.com For instance, the presence of an interface in biphasic systems, such as oil-water emulsions, can accelerate reaction rates. acs.org

Furthermore, the chemical properties of the reactants themselves are a determining factor. quora.com In some cases, high concentrations of certain reactants, like propionic acid, can act as an inhibitor to the biocatalyst, leading to lower conversions. rsc.org The removal of byproducts, such as water in esterification, can also drive the reaction towards a higher yield. rsc.orgquora.com

Polymerization of Propiolic Acid and its Derivatives

Propiolic acid, the simplest acetylenic carboxylic acid, and its derivatives can also be polymerized to form functional polymers. solubilityofthings.com Rhodium complexes have been successfully used for the direct polymerization of propiolic acid in water, in the presence of a base like NaOH, to produce the sodium salt of cis-transoidal poly(propiolic acid) in high yields. researchgate.netacs.org

Interestingly, the stereoregularity of the polymer can be affected by subsequent chemical modifications. For example, converting the sodium salt of poly(propiolic acid) to its acid form can lead to a decrease in stereoregularity. researchgate.netacs.org

Advanced Spectroscopic Characterization Methodologies in Propiolate Ester Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, with electron-withdrawing groups causing a downfield shift (higher ppm) and electron-donating groups an upfield shift (lower ppm). oregonstate.edu

For 4-hexylphenyl propiolate, the ¹H NMR spectrum exhibits characteristic signals corresponding to the different types of protons present. The aromatic protons on the phenyl ring typically appear in the downfield region, generally between 7.0 and 8.0 ppm. researchgate.net The protons of the hexyl chain give rise to a series of signals in the aliphatic region (approximately 0.8 to 2.7 ppm). researchgate.netresearchgate.net Specifically, the terminal methyl group (CH₃) of the hexyl chain would appear as a triplet at the most upfield position, while the methylene (B1212753) group (CH₂) adjacent to the phenyl ring would be the most deshielded of the aliphatic protons. researchgate.netresearchgate.net The acetylenic proton of the propiolate group is also highly characteristic, typically resonating in the range of 2.5-3.5 ppm. oregonstate.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) |

| Acetylenic H | 2.5 - 3.5 |

| Aromatic H | 7.0 - 7.5 |

| Methylene H (adjacent to phenyl) | 2.6 - 2.7 |

| Other Methylene H's (hexyl chain) | 1.2 - 1.7 |

| Terminal Methyl H (hexyl chain) | 0.8 - 0.9 |

Note: This is a generalized prediction. Actual values can vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. While less sensitive than ¹H NMR, it offers a wider chemical shift range, often leading to less signal overlap.

In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the ester group is expected to have a chemical shift in the range of 160-175 ppm. researchgate.net The carbons of the aromatic ring will appear between 110 and 150 ppm. The two sp-hybridized carbons of the alkyne group will have distinct signals, typically in the region of 70-90 ppm. The carbons of the hexyl chain will resonate in the upfield region, from approximately 14 to 35 ppm. hud.ac.uk

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C (C=O) | 160 - 175 |

| Aromatic C (substituted) | 140 - 150 |

| Aromatic C (unsubstituted) | 110 - 130 |

| Acetylenic C (C≡CH) | 70 - 90 |

| Acetylenic C (C≡CH) | 70 - 90 |

| Methylene C (adjacent to phenyl) | 30 - 35 |

| Other Methylene C's (hexyl chain) | 20 - 30 |

| Terminal Methyl C (hexyl chain) | ~14 |

Note: This is a generalized prediction. Actual values can vary based on solvent and experimental conditions.

Solid-State Nuclear Magnetic Resonance (e.g., CP MAS ¹³C-NMR)

Solid-state NMR (ssNMR), particularly Cross-Polarization Magic-Angle Spinning (CP/MAS) ¹³C-NMR, is a powerful technique for characterizing the structure and dynamics of solid materials. nih.gov This method is especially useful for studying crystalline and amorphous solids, providing insights into molecular packing and conformational effects that are not observable in solution-state NMR. oup.comacs.orgboku.ac.at

For propiolate esters in the solid state, CP/MAS ¹³C-NMR can reveal information about the crystalline form and the presence of different conformers. oup.com The chemical shifts in the solid state can differ from those in solution due to intermolecular interactions and crystal packing forces. researchgate.net Splitting of signals in the solid-state spectrum can indicate the presence of crystallographically inequivalent molecules within the unit cell. rsc.org The technique is also sensitive to the local mobility of different parts of the molecule. researchgate.net

Specialized Heteronuclear NMR (e.g., ¹²⁵Te NMR)

While not directly applicable to this compound, specialized heteronuclear NMR techniques are crucial in the broader field of propiolate ester research, especially when heteroatoms are incorporated into the molecular structure. For instance, in studies involving organotellurium compounds, ¹²⁵Te NMR spectroscopy is a highly informative tool. nih.gov

The ¹²⁵Te nucleus is a spin-1/2 nucleus with a wide chemical shift range, making it very sensitive to its electronic environment. huji.ac.ilnorthwestern.edu The chemical shift of ¹²⁵Te is influenced by the nature of the substituents attached to the tellurium atom and can provide valuable information about bonding and structure. rsc.orgcdnsciencepub.comrsc.org For example, the ¹²⁵Te chemical shifts in organotellurium compounds can be correlated with the electronic properties of the ligands and the presence of secondary interactions. rsc.orgacs.org This technique has been instrumental in characterizing a variety of tellurium-containing compounds, including those with potential applications in materials science and medicinal chemistry. nih.govcore.ac.uk

Vibrational Spectroscopy for Functional Group and Bond Analysis

Vibrational spectroscopy, particularly FT-IR, is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. thermofisher.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display several characteristic absorption bands corresponding to the vibrations of its functional groups. bohrium.combeilstein-journals.org The most prominent of these would be the strong absorption due to the C=O stretching of the ester group, typically appearing in the region of 1700-1730 cm⁻¹. The C≡C stretching vibration of the alkyne is also a key feature, usually observed as a sharp, medium-intensity band around 2100-2200 cm⁻¹. The ≡C-H stretching vibration of the terminal alkyne will be visible as a sharp, strong peak near 3300 cm⁻¹.

The C-H stretching vibrations of the aromatic ring and the aliphatic hexyl chain will appear in the 2850-3100 cm⁻¹ region. researchgate.net Bending vibrations of the aromatic C-H bonds and skeletal vibrations of the phenyl ring will give rise to a pattern of absorptions in the fingerprint region (below 1500 cm⁻¹), which is unique to the specific substitution pattern of the aromatic ring.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| ≡C-H | Stretch | ~3300 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C-H (aliphatic) | Stretch | 2850 - 2960 |

| C≡C | Stretch | 2100 - 2200 |

| C=O (ester) | Stretch | 1700 - 1730 |

| C=C (aromatic) | Stretch | 1450 - 1600 |

| C-O (ester) | Stretch | 1100 - 1300 |

Note: These are approximate ranges and the exact positions can be influenced by the molecular environment.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the chemical structure, phase, polymorphy, and molecular interactions within a material. uobabylon.edu.iq The technique is based on the inelastic scattering of monochromatic light, usually from a laser source. uobabylon.edu.iq When light interacts with a molecule, most of the scattered light has the same wavelength as the incident light (Rayleigh scattering). However, a minuscule fraction of the light is scattered at different wavelengths, a phenomenon known as Raman scattering. uobabylon.edu.iq The difference in energy between the incident and scattered light corresponds to the energy of vibrational modes within the molecule. osti.gov A Raman spectrum, which plots the intensity of the scattered light against the energy difference (Raman shift, typically in wavenumbers, cm⁻¹), serves as a unique "fingerprint" for a molecule. uobabylon.edu.iqbiointerfaceresearch.com

For a vibrational mode to be "Raman active," it must cause a change in the polarizability of the molecule's electron cloud. doitpoms.ac.uklibretexts.org In the context of This compound , several key vibrational modes are expected to be prominent in its Raman spectrum. The most characteristic vibrations would be associated with the alkyne (C≡C) and ester (C=O) functional groups.

Key Vibrational Modes for this compound:

Alkyne (C≡C) Stretching: The carbon-carbon triple bond stretch is a strong and sharp band, typically appearing in the 2100-2260 cm⁻¹ region. For terminal alkynes, this peak is usually more intense than for internal alkynes. In this compound, the conjugation with the phenyl ring and the ester group influences the exact position and intensity of this peak. Studies on polyynes show that the C≡C stretching frequency can be observed in this region. researchgate.net

Carbonyl (C=O) Stretching: The carbonyl stretch of the ester group is another characteristic and intense peak. In aromatic esters, this band is typically found between 1715 and 1730 cm⁻¹. spectroscopyonline.com Conjugation with the phenyl ring slightly lowers the frequency compared to saturated esters. spectroscopyonline.com

Aromatic Ring Vibrations: The phenyl group exhibits several characteristic vibrations. The C=C stretching vibrations within the aromatic ring usually appear in the 1400-1650 cm⁻¹ region. scielo.org.za Phenyl ring breathing modes, which are often sharp and intense, can be observed around 1000 cm⁻¹. nih.gov

Alkyl Chain Vibrations: The hexyl group will contribute to vibrations such as C-H stretching (symmetric and asymmetric) in the 2800-3000 cm⁻¹ region, and CH₂/CH₃ bending and twisting modes at lower frequencies (e.g., ~1444 cm⁻¹ and ~1303 cm⁻¹). nih.gov

The analysis of the Raman spectrum of this compound can thus confirm the presence of its key functional groups and provide insights into the molecular structure and bonding environment.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. spectroscopyonline.com It is a crucial tool for determining the molecular weight of a compound and for deducing its structure by analyzing the fragmentation patterns of the molecular ion. hitgen.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. libretexts.org The GC separates volatile and thermally stable components of a mixture, which are then introduced one by one into the mass spectrometer. spectroscopyonline.comlibretexts.org In the mass spectrometer, molecules are typically ionized by electron ionization (EI), where they are bombarded with high-energy electrons (commonly 70 eV). scioninstruments.com This process removes an electron, forming a positively charged molecular ion (M⁺•). scioninstruments.com The molecular ion is often energetically unstable and breaks apart into smaller, charged fragments and neutral radicals. hitgen.com Only the charged ions are detected, and the resulting mass spectrum is a plot of ion abundance versus m/z. hitgen.com

For This compound (C₁₅H₁₈O₂), the molecular weight is 230.30 g/mol . Therefore, the molecular ion peak (M⁺•) would be expected at m/z 230. The fragmentation of this compound would likely proceed through the cleavage of its weakest bonds and the formation of stable carbocations and radicals.

Expected Fragmentation Pattern:

Loss of the Alkoxy Group: A common fragmentation pathway for esters is the cleavage of the C-O bond, leading to the loss of the alkoxy group. For this compound, this would involve the loss of the 4-hexylphenoxide radical (•OC₆H₄C₆H₁₃), although the formation of the acylium ion from loss of the 4-hexylphenoxy group is more likely.

Formation of Acylium Ion: Cleavage of the ester bond can result in the formation of the propioloyl cation (HC≡C-C=O⁺) at m/z 53.

Cleavage of the Hexyl Chain: The hexyl group attached to the phenyl ring is susceptible to fragmentation. This typically occurs at the benzylic position, leading to the loss of alkyl radicals. A prominent peak might be observed due to the loss of a pentyl radical (C₅H₁₁) to form a stable benzylic cation. For instance, cleavage beta to the ring would result in a tropylium-like ion.

McLafferty Rearrangement: If a gamma-hydrogen is present relative to the carbonyl group, a McLafferty rearrangement can occur. However, in this compound, this specific rearrangement involving the ester carbonyl is not possible due to the structure. A McLafferty-type rearrangement could, however, occur within the hexyl chain attached to the phenyl ring.

Ortho Effect: While not applicable to the para-substituted this compound, it is worth noting that ortho-substituted aromatic esters can exhibit unique fragmentation patterns due to interactions between adjacent functional groups. nist.gov

The analysis of these fragment ions allows for the reconstruction of the molecule's structure, confirming the presence of the propiolate ester, the phenyl ring, and the hexyl substituent.

| Ion Type | Proposed Structure / Loss | Expected m/z |

| Molecular Ion | [C₁₅H₁₈O₂]⁺• | 230 |

| Acylium Ion | [HC≡C-C=O]⁺ | 53 |

| Hexylphenyl Cation | [C₁₂H₁₇]⁺ | 161 |

| Benzylic Cleavage | [M - C₅H₁₁]⁺ | 159 |

| Phenylpropiolate Fragment | [C₉H₅O₂]⁺ | 145 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. nist.govdocbrown.info When a molecule absorbs light in this region of the electromagnetic spectrum, its outer electrons are promoted from a lower energy ground state to a higher energy excited state. researchgate.netlibretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the presence of chromophores—functional groups that contain valence electrons of low excitation energy. protoxrd.com

For organic molecules like This compound , the most significant electronic transitions are typically π → π* (pi to pi-star) and n → π* (n to pi-star) transitions. protoxrd.com

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They require the presence of unsaturated groups, such as double or triple bonds and aromatic rings. These transitions are generally strong, with high molar absorptivity (ε) values, typically in the range of 1,000 to 10,000 L mol⁻¹ cm⁻¹. protoxrd.com

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pair electrons on the oxygen atoms of the ester group, to a π* antibonding orbital. These transitions are "forbidden" by symmetry rules and are therefore much weaker than π → π* transitions, with ε values typically between 10 and 100 L mol⁻¹ cm⁻¹. protoxrd.com

In This compound , the chromophore is the entire conjugated system comprising the phenyl ring, the carbon-carbon triple bond, and the carbonyl group of the ester. This extended conjugation is expected to result in absorption at longer wavelengths (a bathochromic or red shift) compared to the individual, non-conjugated chromophores. The UV-Vis spectrum would be dominated by intense π → π* transitions. The weaker n → π* transition associated with the carbonyl group might be obscured by the stronger π → π* bands.

The position of the maximum absorbance (λ_max) is influenced by the solvent polarity. For π → π* transitions, an increase in solvent polarity often causes a small red shift due to the stabilization of the more polar excited state. uobabylon.edu.iqprotoxrd.com

While specific experimental data for this compound is limited, related aromatic esters and phenyl propiolate derivatives show strong absorption in the UV region. acs.orgdoi.org The spectrum would likely exhibit a primary absorption band characteristic of the phenylpropioloyl system. The hexyl group, being an alkyl substituent, is not a chromophore itself but can have a minor influence on the absorption maxima through its electronic (inductive) and steric effects.

| Transition Type | Chromophore | Expected Wavelength Region | Molar Absorptivity (ε) |

| π → π | Phenyl ring, C≡C, C=O | 200-300 nm | High (1,000-10,000 L mol⁻¹ cm⁻¹) |

| n → π | C=O | ~280-320 nm | Low (10-100 L mol⁻¹ cm⁻¹) |

X-ray Diffraction Analysis for Crystal Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. libretexts.org The technique relies on the scattering of a beam of X-rays by the ordered lattice of atoms in a crystal. rsc.org The scattered X-rays interfere with each other, producing a unique diffraction pattern of spots or rings. rsc.org The angles and intensities of these diffracted beams are governed by Bragg's Law and are directly related to the dimensions and symmetry of the crystal's unit cell—the basic repeating structural unit. libretexts.org

By analyzing the diffraction pattern, researchers can determine:

Unit Cell Dimensions: The precise lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The exact position of each atom within the unit cell.

Bond Lengths, Bond Angles, and Torsion Angles: Detailed geometric parameters of the molecule.

Intermolecular Interactions: Information about how molecules are packed in the crystal, including hydrogen bonding and van der Waals forces.

For a compound like This compound , single-crystal X-ray diffraction would provide unambiguous proof of its molecular structure. It would reveal the planarity of the phenyl propiolate core and the conformation of the hexyl chain. Steric hindrance between substituents can influence the crystal packing and molecular conformation, as seen in other substituted aromatic compounds. journals.co.za For instance, the analysis could show whether the ester group is coplanar with the phenyl ring to maximize conjugation and how the flexible hexyl chains of adjacent molecules interact and pack within the crystal lattice.

Although no specific crystal structure data for this compound has been published in the searched sources, data for related aromatic esters and compounds with phenyl groups show that such molecules often crystallize in common space groups like P2₁/c (monoclinic) or P-1 (triclinic). journals.co.zanih.gov The table below shows hypothetical, yet plausible, crystallographic parameters for an organic molecule of this nature.

| Parameter | Description | Example Value |

| Crystal System | The class of symmetry of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a (Å) | Unit cell edge length. | 10.5 |

| b (Å) | Unit cell edge length. | 8.2 |

| c (Å) | Unit cell edge length. | 15.1 |

| α (°) | Unit cell angle. | 90 |

| β (°) | Unit cell angle. | 98.5 |

| γ (°) | Unit cell angle. | 90 |

| V (ų) | Volume of the unit cell. | 1285 |

| Z | Number of molecules per unit cell. | 4 |

Advanced Spectroscopic Integration with Computational Modeling

In modern chemical research, the integration of experimental spectroscopic data with computational modeling has become an indispensable tool for the comprehensive characterization of molecular systems. researchgate.netmdpi.com Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), allow for the prediction and interpretation of spectroscopic properties with a high degree of accuracy. mdpi.comresearchgate.net This synergy provides deeper insights into structure-property relationships than either method could achieve alone.

For This compound , this integrated approach would involve several key steps:

Geometry Optimization: The first step is to calculate the most stable three-dimensional structure (or structures, in the case of multiple conformers) of the molecule in its electronic ground state. DFT methods, such as B3LYP, are commonly used for this purpose with an appropriate basis set (e.g., 6-311+G*). researchgate.net

Vibrational Frequency Calculation: Once the optimized geometry is obtained, a frequency calculation can be performed. This yields the theoretical vibrational modes, which can be directly compared to experimental Infrared (IR) and Raman spectra. mdpi.com The calculation not only provides the frequencies (wavenumbers) of the vibrations but also their intensities and the specific atomic motions involved in each mode, which is invaluable for assigning the peaks in an experimental spectrum. nih.gov

Electronic Transition Calculation: Time-Dependent DFT (TD-DFT) is a powerful method for predicting electronic absorption spectra. researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed in a UV-Vis spectrum. pjoes.com This allows for the assignment of observed bands to specific electronic transitions, such as π → π*. researchgate.net

NMR Chemical Shift Calculation: Computational methods can also predict NMR chemical shifts (¹H and ¹³C), which aids in the assignment of complex experimental NMR spectra.

This integrated approach is particularly powerful for resolving ambiguities in experimental data. For example, if a Raman spectrum shows unexpected peaks, computational modeling can help determine if they arise from a different conformer, an impurity, or a specific vibrational coupling. researchgate.net Similarly, TD-DFT can explain the effect of substituents on the color and electronic properties of a molecule by modeling the changes in its frontier molecular orbitals (HOMO and LUMO). researchgate.net By correlating theoretical predictions with experimental results from Raman, MS, UV-Vis, and XRD, a complete and robust characterization of This compound can be achieved.

Advanced Applications of Propiolate Ester Derivatives in Materials Science

Poly(propiolate) Materials in Advanced Polymer Architectures

The development of advanced functional polymers is driven by the demand for new materials in revolutionary technologies. scispace.com Polymers can be designed with specific functions through specialized preparation methods or by introducing functional groups. scispace.com The synthesis of polymers from renewable resources and those with reduced environmental impact is a growing priority in this field. mdpi.com

Liquid Crystalline Properties of Aryl Propiolate Derivatives

Aryl propiolate derivatives, including 4-Hexylphenyl propiolate, are known to exhibit liquid crystalline behavior. google.com Liquid crystals represent a state of matter with properties intermediate between those of a conventional liquid and a solid crystal. libretexts.org Molecules in a liquid crystal phase have an ordered arrangement but can still flow like a liquid. libretexts.org This unique combination of properties has led to their widespread use in applications like displays. libretexts.org

The structure of liquid crystal molecules typically involves rigid π-electron systems with flexible long alkyl chains. The length of these alkyl chains can be modified to control the temperature range over which the liquid crystal phase occurs.

Structure-Mesophase Relationships and Thermotropic Behavior

The relationship between the molecular structure of aryl propiolates and their liquid crystalline phases (mesophases) is a critical area of study. The arrangement and type of liquid crystal phase are highly dependent on the molecule's shape and the presence of polar groups. libretexts.org For calamitic (rod-shaped) molecules like many aryl propiolates, nematic and smectic phases are common. merckgroup.com

The thermotropic behavior of these materials, meaning their phase transitions upon temperature changes, is a key characteristic. frontiersin.orgcbpbu.ac.in As the temperature increases, a liquid crystalline material may transition from a more ordered smectic phase to a less ordered nematic phase, and finally to an isotropic liquid at the clearing point. merckgroup.com Differential scanning calorimetry (DSC) and polarizing optical microscopy are common techniques used to study these phase transitions. nih.govresearchgate.net The table below shows the phase transition temperatures for a related liquid crystal, 4'-(Hexyloxy)-4-biphenylcarbonitrile, which also possesses a hexyl group and exhibits nematic behavior. sigmaaldrich.com

Table 1: Phase Transition Temperatures of 4'-(Hexyloxy)-4-biphenylcarbonitrile

| Transition | Temperature (°C) |

|---|---|

| Crystalline to Nematic | 56 |

Design of Chiral Liquid Crystals from Propiolate Precursors

Introducing chirality, or "handedness," into liquid crystal structures leads to the formation of chiral nematic (N*) or cholesteric phases. mdpi.com This can be achieved by incorporating a chiral center into the propiolate molecule itself or by doping a nematic liquid crystal with a chiral propiolate derivative. mdpi.com Chiral nematic liquid crystals exhibit a helical structure where the molecular orientation twists between successive layers. aps.org This helical structure gives rise to unique optical properties, such as the selective reflection of circularly polarized light, making them useful in a variety of optical applications. researchgate.netrsc.org

The design of chiral liquid crystals from propiolate precursors allows for the tuning of these optical properties. The helical twisting power of a chiral dopant, which determines the pitch of the helical structure, is a key parameter. aps.orgresearchgate.net Studies on chiral propiolate esters have shown that they can induce a high degree of chiral ordering. tandfonline.com The development of chiral liquid crystals is a dynamic field with applications in sensors, photonics, and electro-optics. mdpi.comrsc.org

Exploration of Propiolate Derivatives in Functional Materials Design

The versatility of the propiolate functional group makes it a valuable building block in the design of a wide range of functional materials. Beyond liquid crystals, propiolate derivatives are being explored for applications in areas such as organic electronics and stimuli-responsive materials. scispace.comicmab.es For example, the rigid rod-like structure imparted by the phenyl and propiolate groups can be beneficial for creating materials with high charge mobility, a desirable property for organic semiconductors. researchgate.netresearchgate.net

Furthermore, the reactivity of the propiolate group allows for its incorporation into more complex molecular and macromolecular systems. For instance, it can participate in cycloaddition reactions to form highly substituted heterocyclic structures. gdch.de This chemical handle enables the synthesis of polymers with advanced architectures and specific functionalities. The ongoing research in this area aims to leverage the unique properties of propiolate derivatives to create next-generation materials for a variety of advanced technologies. mdpi.comscispace.com

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing 4-Hexylphenyl propiolate, and how can its purity be validated?

- Methodological Answer : The compound is synthesized via Steglich esterification , where propiolic acid reacts with 4-hexylphenol using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts. Post-synthesis, purity is validated using 1H NMR (e.g., methylene protons adjacent to the ester oxygen at δ 4.3–4.5 ppm), 13C NMR (carbonyl peak ~155 ppm), and mass spectrometry (molecular ion confirmation). Chromatographic methods like HPLC ensure no residual reactants .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Prioritize 1H/13C NMR for structural elucidation (e.g., alkyne carbons at 75–85 ppm) and FT-IR for functional groups (C≡C stretch ~2100–2260 cm⁻¹). Use 2D NMR (HSQC, HMBC) to resolve ambiguities in coupling patterns. Cross-reference with published data for propiolate esters to confirm assignments .

Q. How do reaction conditions (e.g., acid catalysts) influence the product distribution of this compound in organic syntheses?

- Methodological Answer : Acid catalysts like MeSO3H direct regioselectivity. For example, phenol derivatives yield neoflavones (90% yield) under acidic conditions, while unsubstituted phenols produce mixed products. Optimize temperature (room temp vs. reflux) and catalyst loading to control reaction pathways .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves and chemical-resistant suits to prevent skin contact. Conduct reactions in a fume hood to avoid inhalation. Follow waste disposal guidelines for halogenated solvents used in synthesis. Regularly inspect PPE for integrity .

Advanced Research Questions

Q. How do computational chemistry approaches enhance the understanding of this compound's reactivity in cycloaddition reactions?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) reveal HOMO-LUMO interactions, such as HOMO(ylide)-LUMO(propiolate) gaps (~3.5 eV), which favor specific regiochemical outcomes in cycloadditions. Solvent polarity adjustments (e.g., DMF vs. toluene) modulate electronic effects and reaction rates .

Q. What strategies resolve contradictions in spectroscopic data when synthesizing this compound derivatives?

- Methodological Answer : Use orthogonal validation :

- 2D NMR (HSQC/HMBC) for connectivity.

- X-ray crystallography for absolute stereochemistry (if crystalline).

- Tandem MS/MS to confirm fragmentation patterns.

Statistical tools (e.g., ANOVA) identify systematic errors in replicated experiments .

Q. How can this compound be utilized in multi-component reactions to synthesize heterocyclic compounds?

- Methodological Answer : In Hantzsch-type syntheses , it reacts with aldehydes and amines under basic conditions to form 1,4-dihydropyridines. Optimize stoichiometry (3:1 ratio of propiolate to amine) and use N-methylmorpholine as a base to enhance yields .

Q. What role does this compound play as a derivatizing agent in analytical chemistry?

- Methodological Answer : It derivatizes thiol groups (e.g., in glutathione analysis) for enhanced detection via capillary electrophoresis. Use ethyl propiolate analogs to improve sensitivity (LOD < 1 ng/mL) and reduce matrix interference in complex samples .

Q. How do substituents on phenolic reactants affect the mechanistic pathways of this compound in acid-mediated reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。